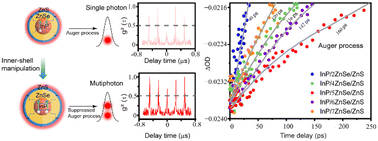Suppressed Auger recombination and enhanced emission of InP/ZnSe/ZnS quantum dots through inner shell manipulation†
Nanoscale Pub Date: 2023-11-07 DOI: 10.1039/D3NR05010F
Abstract
Understanding the influence of the inner shell on fluorescence blinking and exciton dynamics is essential to promote the optical performances of InP-based quantum dots (QDs). Here, the fluorescence blinking, exciton dynamics, second-order correlation function g2(τ), and ultrafast carrier dynamics of InP/ZnSe/ZnS QDs regulated by the inner ZnSe shell thickness varying from 2 to 7 monolayers (MLs) were systematically investigated. With an inner ZnSe shell thickness of 5 MLs, the photoluminescence quantum yield (PL QY) can reach 98% due to the suppressed blinking and increased probability of multiphoton emission. The exciton dynamics of InP/ZnSe/ZnS QDs with different inner shells indicates that two decay components of neural excitons and charged trions are competitive to affect the photon emission behavior. The probability density distributions of the ON and OFF state duration in the blinking traces demonstrate an effective manipulation of the inner ZnSe shell in the non-radiative processes via defect passivation. Accordingly, the radiative recombination dominates the exciton deactivation and the non-radiative Auger recombination rate is remarkably reduced, leading to a QY close to unity and a high PL stability for InP/ZnSe/ZnS QDs with 5 MLs of the ZnSe shell. These results provide insights into the photophysical mechanism of InP-based QDs and are significant for developing novel semiconductor PL core/shell QDs.


Recommended Literature
- [1] A one-pot multicomponent strategy for stereospecific construction of tricyclic pyrrolo[1,2-a]quinolines†
- [2] Combining catalysis and computational fluid dynamics towards improved process design for ethanol dehydration†
- [3] Thermodynamic forecasting of mechanically interlocked switches†
- [4] Effects of flow history on extensional rheological properties of wormlike micelle solution
- [5] Switchable dispersivity and molecular-trapping performance of mesostructured CaCO3–thermosensitive polymer composite microspheres
- [6] High internal phase emulsions stabilized solely by whey protein isolate-low methoxyl pectin complexes: effect of pH and polymer concentration†
- [7] Cellular uptake and trafficking of polydiacetylene micelles†
- [8] MnO2 modified TiN nanotube arrays on Ti mesh for flexible supercapacitors electrode†
- [9] One-electron bonds are not “half-bonds”
- [10] Chemistry of sulfate chloride perhydrates

Journal Name:Nanoscale
Research Products
-
CAS no.: 14651-42-4
-
CAS no.: 113305-56-9









